
6-Chloro-3-(trifluoromethyl)picolinaldehyde
Overview
Description
6-Chloro-3-(trifluoromethyl)picolinaldehyde (CAS# 1245914-65-1) is a research chemical used in organic synthesis processes . It has a molecular weight of 209.55 and a molecular formula of C7H3ClF3NO .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a chlorine atom at the 6th position and a trifluoromethyl group at the 3rd position . The molecule also contains an aldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.55 and a molecular formula of C7H3ClF3NO . Unfortunately, specific physical properties such as boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Analytical Reagent Applications
6-Chloro-3-(trifluoromethyl)picolinaldehyde derivatives have been studied for their applications as analytical reagents. Research demonstrates their potential in forming colored chelates with divalent metal ions in slightly basic media, useful for spectrophotometric analysis. The chloro derivative of picolinaldehyde, for instance, shows a notable increase in distribution coefficients between chloroform and water, indicating its effectiveness in such applications (Otomo & Kodama, 1973).
Ligand Design for Metal Complexes
The compound has been instrumental in the design of ligands for first-row transition metal complexes. It's specifically used in creating unsymmetrically disubstituted pyridazine ligands, which exhibit unique properties in complex formation with metals like nickel, copper, and zinc. This has implications for various fields, including catalysis and material science (Grünwald et al., 2011).
Synthesis of Phosphorescent Organic Light Emitting Diodes (OLEDs)
This compound plays a role in the synthesis of components for OLEDs. Its derivatives have been investigated for phosphorescent organic light emitting diodes, particularly in understanding the cleavage of picolinate ligands and their impact on device stability. This research is crucial for the development of more stable and efficient OLEDs (Baranoff et al., 2012).
Organic Synthesis and Catalysis
This compound has been utilized in organic synthesis, particularly in the creation of catalysts for racemization of amino acids and other organic reactions. The metal complexes of picolinaldehyde are identified as low-cost and environmentally benign catalysts, offering new avenues for the development of green chemistry (Felten et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRXWHRVPZXEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743796 | |
| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245914-65-1 | |
| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(3-Phenoxypropoxy)phenyl]acetic acid](/img/structure/B1427648.png)
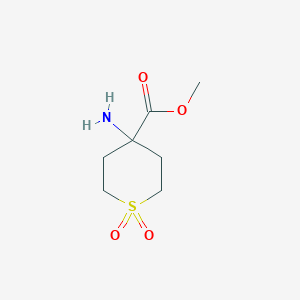
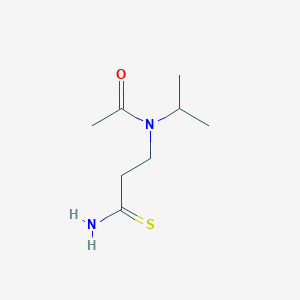
![[6-(difluoromethoxy)-2H-1,3-benzodioxol-5-yl]methanamine](/img/structure/B1427653.png)
![2-({5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl}oxy)phenol](/img/structure/B1427654.png)

![N-[(3-amino-4-methoxyphenyl)methyl]acetamide](/img/structure/B1427656.png)
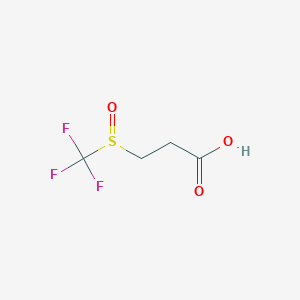
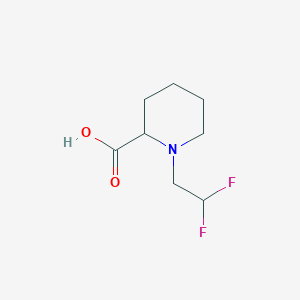
![3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1427661.png)


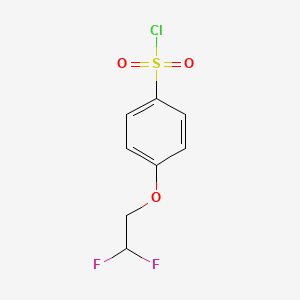
![{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid](/img/structure/B1427670.png)